molecular formula C9H14ClN5O2 B1615406 Eglinazine-ethyl CAS No. 6616-80-4

Eglinazine-ethyl

Cat. No.: B1615406
CAS No.: 6616-80-4
M. Wt: 259.69 g/mol
InChI Key: YESXTECNXIKUMM-UHFFFAOYSA-N
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Description

Eglinazine-ethyl is a pre-emergence herbicide belonging to the triazine class of herbicides. It is primarily used for the control of weeds in cereals and other crops. The compound is moderately soluble in water and tends not to persist in soil, making it an environmentally friendly option for weed control . It has low mammalian toxicity and limited ecotoxicity data available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eglinazine-ethyl involves the reaction of ethylamine with 4-chloro-6-ethylamino-1,3,5-triazine-2-amine, followed by esterification with ethyl chloroacetate. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like sodium ethoxide to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Eglinazine-ethyl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent.

    Reduction Products: Corresponding amine derivatives.

    Substitution Products: Substituted triazine derivatives.

Scientific Research Applications

Eglinazine-ethyl has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity of triazine herbicides and their environmental fate.

    Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.

    Medicine: Limited research on its potential use as a lead compound for developing new pharmaceuticals.

    Industry: Used in the agricultural industry for weed control in cereal crops and vineyards.

Mechanism of Action

Eglinazine-ethyl exerts its herbicidal effects by inhibiting photosystem II in plants. This inhibition disrupts the electron transport chain in chloroplasts, leading to the production of reactive oxygen species and ultimately causing cell death. The molecular target of this compound is the D1 protein in the photosystem II complex .

Comparison with Similar Compounds

    Atrazine: Another triazine herbicide with a similar mode of action but higher persistence in soil.

    Simazine: Similar to eglinazine-ethyl but with different substitution patterns on the triazine ring.

    Propazine: A triazine herbicide with similar applications but different environmental fate properties.

Uniqueness of this compound: this compound is unique due to its moderate water solubility and low persistence in soil, making it an environmentally friendly option compared to other triazine herbicides. Its selective inhibition of photosystem II also makes it effective in controlling a wide range of weed species without causing significant harm to non-target plants .

Properties

IUPAC Name

ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5O2/c1-3-11-8-13-7(10)14-9(15-8)12-5-6(16)17-4-2/h3-5H2,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESXTECNXIKUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058449
Record name Eglinazine-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6616-80-4
Record name Eglinazine-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006616804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglinazine-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EGLINAZINE-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C81S6A4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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